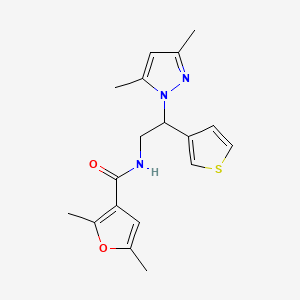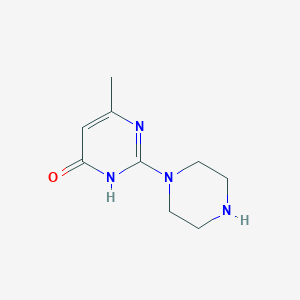![molecular formula C16H12FN3O2 B2748648 3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 904825-09-8](/img/structure/B2748648.png)
3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .
Synthesis Analysis
The synthesis of derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported in the literature. An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been studied. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Aplicaciones Científicas De Investigación
Herbicidal Activity
One notable application of derivatives related to 3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is in the development of herbicides. Research by Wang et al. (2017) focused on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, highlighting their role as protoporphyrinogen oxidase (PPO) inhibitors. These compounds demonstrated significant herbicidal activity, offering a new approach to weed control with potential for selective application in crops such as maize, soybean, peanut, and cotton (Wang et al., 2017).
Antifungal and Antimicrobial Applications
Wu et al. (2021) synthesized pyrimidine derivatives containing an amide moiety and evaluated their antifungal activity against various pathogens. Some compounds showed high efficacy against Phomopsis sp., indicating their potential as antifungal agents (Wu et al., 2021).
Antineoplastic Properties
Another area of research is the investigation of pyrimidine derivatives as antineoplastic agents. Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia (CML), showcasing the therapeutic potential of such compounds in cancer treatment (Gong et al., 2010).
Crystal Structure Analysis
Research into the crystal structure of related compounds, such as the study by Deng et al. (2014), provides valuable insights into their chemical properties and potential for further modification and application in various fields (Deng et al., 2014).
Analgesic Properties
The modification of the pyridine moiety in related molecules has been explored for optimizing biological properties, including analgesic effects, as discussed by Ukrainets et al. (2015). This research underscores the potential for developing new analgesic drugs (Ukrainets et al., 2015).
Direcciones Futuras
The future directions for the study of “3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential applications. The development of new methods for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives and the study of their biological activity could be areas of future research .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, interact with their targets by binding to them, which can lead to changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may also interact with multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
3-fluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-14(16(22)20-8-3-2-7-13(20)18-10)19-15(21)11-5-4-6-12(17)9-11/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFXGGQFXNOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)


![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)
methanone](/img/structure/B2748579.png)






